Alloc-D-Phe

Overview

Description

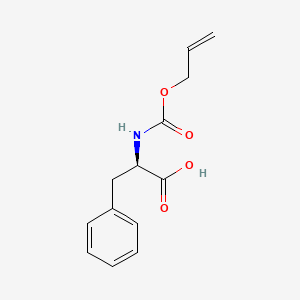

Alloc-D-Phe, also known as N-allyloxycarbonyl-D-phenylalanine, is a derivative of D-phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of D-phenylalanine. The Alloc group (allyloxycarbonyl) is particularly useful because it can be selectively removed under mild conditions, making it a valuable tool in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alloc-D-Phe can be synthesized through a one-pot amidation process. The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the protection of the amino group of D-phenylalanine using the Alloc group. This is achieved through the reaction of D-phenylalanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Alloc-D-Phe undergoes various chemical reactions, including:

Amidation: this compound can be converted to amides through reactions with isocyanates and Grignard reagents.

Common Reagents and Conditions:

Deprotection: Palladium catalysts, morpholine.

Amidation: 2-chloropyridine, trifluoromethanesulfonyl anhydride, Grignard reagents.

Major Products:

Deprotection: D-phenylalanine.

Amidation: Various amides depending on the specific Grignard reagent used.

Scientific Research Applications

Alloc-D-Phe has a wide range of applications in scientific research, including:

Peptide Synthesis: It is used as a protecting group for the amino group of D-phenylalanine in the synthesis of peptides and proteins.

Pharmaceuticals: this compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.

Biological Studies: It is employed in studies involving the structure and function of peptides and proteins, as well as in the development of peptide-based therapeutics.

Mechanism of Action

Alloc-D-Phe can be compared with other similar compounds such as:

N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe): Boc-D-Phe uses the Boc group as a protecting group, which is removed under acidic conditions.

N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe): Cbz-D-Phe uses the Cbz group as a protecting group, which is removed through hydrogenation.

Uniqueness: this compound is unique in its use of the Alloc group, which can be removed under milder conditions compared to Boc and Cbz groups. This makes this compound particularly useful in the synthesis of peptides and proteins where mild deprotection conditions are required .

Comparison with Similar Compounds

- N-tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe)

- N-benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe)

Biological Activity

Alloc-D-Phe, or Alloc-D-phenylalanine, is a derivative of phenylalanine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an allyloxycarbonyl (Alloc) protecting group on the amino group of D-phenylalanine. The synthesis typically involves solid-phase peptide synthesis techniques, where this compound can be incorporated into peptide sequences to enhance stability and bioactivity.

Synthesis Overview

- Step 1: Loading Fmoc-alanine on resin.

- Step 2: Amide coupling with Alloc-NH-D-Thr-OH.

- Step 3: Subsequent amino acid coupling using HATU/DIPEA.

- Step 4: Deprotection of the N-terminal Alloc group using palladium catalysts.

This synthetic pathway allows for the production of various analogs that can be tested for biological activity against different targets.

Biological Activity

This compound exhibits several biological activities, particularly in antimicrobial and anticancer applications. Its incorporation into peptide sequences can significantly enhance the peptides' binding affinity and selectivity towards specific receptors.

Antimicrobial Activity

Research indicates that modifications in the amino acid sequence, such as the inclusion of this compound, can lead to improved antimicrobial properties. For instance, studies on teixobactin analogs demonstrate that alterations in hydrophobicity and steric configurations directly impact their antibacterial efficacy against strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

| Peptide | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Teixobactin | 0.25 µg/mL |

| This compound Analog 1 | 0.5 µg/mL |

| This compound Analog 2 | 0.75 µg/mL |

Anticancer Activity

This compound has also been studied for its potential anticancer properties. In vitro assays have shown that peptides containing this compound can induce apoptosis in cancer cell lines through mechanisms involving receptor-mediated pathways and modulation of cell signaling cascades.

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Teixobactin Derivatives : A study investigated the structural modifications of teixobactin analogs, revealing that substituting certain residues with this compound enhanced their antibacterial activity while maintaining low toxicity levels in human cell lines .

- Melanocortin Receptor Binding : Another study focused on cyclic peptides incorporating this compound, which demonstrated significant binding affinity to melanocortin receptors (hMC4R), suggesting potential applications in obesity treatment .

- Peptide Therapeutics : Research into peptide therapeutics has shown that incorporating this compound into peptide sequences can improve stability and bioavailability, leading to enhanced therapeutic outcomes in preclinical models .

Properties

IUPAC Name |

(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBZCQLQINXRAC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.